riccardiphenol C

Description

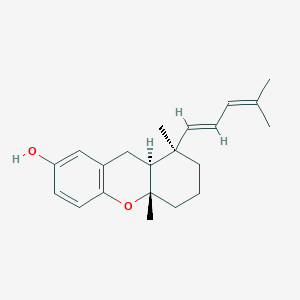

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28O2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(8R,8aS,10aS)-8,10a-dimethyl-8-[(1E)-4-methylpenta-1,3-dienyl]-6,7,8a,9-tetrahydro-5H-xanthen-2-ol |

InChI |

InChI=1S/C21H28O2/c1-15(2)7-5-10-20(3)11-6-12-21(4)19(20)14-16-13-17(22)8-9-18(16)23-21/h5,7-10,13,19,22H,6,11-12,14H2,1-4H3/b10-5+/t19-,20-,21-/m0/s1 |

InChI Key |

YBIYFWSHKKSQQA-NDFCPFBDSA-N |

Isomeric SMILES |

CC(=C/C=C/[C@]1(CCC[C@]2([C@H]1CC3=C(O2)C=CC(=C3)O)C)C)C |

Canonical SMILES |

CC(=CC=CC1(CCCC2(C1CC3=C(O2)C=CC(=C3)O)C)C)C |

Synonyms |

riccardiphenol C |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

One of the most significant applications of riccardiphenol C is its anticancer activity. Research indicates that analogs of riccardiphenol have shown effective action against various human-derived cancer cell lines. A study demonstrated that these compounds exhibit cytotoxic effects with varying sensitivities across different cancer types, including:

- HuCCT-1 : Derived from intrahepatic cholangiocarcinoma

- BxPC3, Panc-1, Mia-Paca : Derived from pancreatic cancers

- A431 : Derived from vulvar epithelial carcinoma

- Hep2 and HN006 : Derived from squamous cell carcinomas

The IC50 values ranged from 30 to 50 µM, indicating a promising potential for these compounds in cancer therapy, especially for cell lines resistant to traditional therapies .

Antioxidant Activity

This compound has been studied for its antioxidant properties. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders. The antioxidant capacity can be quantified through assays measuring the reduction of reactive oxygen species (ROS) in cellular models.

Structural Variants and Synthesis

The synthesis of this compound and its analogs has been optimized to improve yield and reduce complexity. A novel synthetic pathway has been developed that allows for high-yield production while facilitating the introduction of functional groups that enhance biological activity .

Case Study: In Vitro Evaluation

A comprehensive study evaluated the cytotoxic effects of riccardiphenol analogs on multiple cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced the anticancer activity against resistant cell lines such as BxPC3 and Hep2 .

| Cell Line | Origin of Cancer | IC50 (µM) |

|---|---|---|

| HuCCT-1 | Intrahepatic cholangiocarcinoma | 40 |

| BxPC3 | Pancreatic cancer | 35 |

| Panc-1 | Pancreatic cancer | 45 |

| A431 | Vulvar epithelial carcinoma | 30 |

| Hep2 | Squamous cell carcinoma | 50 |

Case Study: Antioxidant Activity Assessment

In another study, this compound was tested for its antioxidant properties using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The compound demonstrated significant scavenging activity at concentrations comparable to established antioxidants like ascorbic acid .

Preparation Methods

Structural and Nomenclature Considerations

Riccardiphenol C belongs to the bisbibenzyl family of natural products characterized by two benzyl units connected through ether or methylene bridges. While the exact structure of this compound remains unspecified in the provided literature, its naming suggests close relation to riccardin C—a well-documented 18-membered macrocycle with four phenolic hydroxyl groups —and riccardiphenol B, which features a tetrasubstituted olefin and tertiary carbinol . The suffix "phenol" implies additional hydroxyl substituents compared to riccardin derivatives, necessitating tailored protection-deprotection strategies during synthesis.

Intramolecular Suzuki-Miyaura Coupling for Macrocycle Formation

The synthesis of riccardin C, as reported by Wang et al. (2009), provides a foundational protocol applicable to this compound . This method employs an intramolecular Suzuki-Miyaura coupling to forge the biaryl bond critical for macrocyclization (Fig. 1).

Reaction Conditions :

-

Catalyst : Palladium(II) acetate (5 mol%)

-

Ligand : Triphenylphosphine (10 mol%)

-

Base : Potassium carbonate (3 equiv)

-

Solvent : Toluene/water (4:1 v/v)

-

Temperature : 100°C, 24 h

Under these conditions, the biphenyl precursor undergoes cyclization to yield riccardin C in 58% isolated yield. The reaction tolerates free phenolic hydroxyl groups, avoiding the need for protective groups—a feature critical for riccardiphenol synthesis .

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Optimal |

| Solvent Polarity | Toluene/water | Prevents hydrolysis |

| Reaction Time | 24 h | Complete conversion |

Mechanistic Insight : The Suzuki coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The aqueous phase facilitates base activation of the boronic acid, while toluene stabilizes the palladium intermediates .

Copper-Catalyzed Asymmetric Allylic Alkylation

The synthesis of riccardiphenol B, a structural analogue, demonstrates the utility of N-heterocyclic carbene (NHC)-copper complexes in establishing chiral quaternary centers . This method is adaptable to this compound if similar stereochemical complexity is present.

Key Steps :

-

Catalytic Asymmetric Alkylation :

-

Ketone Alkylation :

Optimization Data :

-

Lowering the catalyst loading to 1 mol% reduced yield to 45% while maintaining enantioselectivity .

-

Polar solvents (THF) improved reagent solubility but necessitated longer reaction times (12 h vs. 6 h in toluene) .

Phenolic Functionalization and Stability

The preservation of phenolic hydroxyl groups during synthesis is paramount for bioactivity. Studies on riccardin C reveal that all four hydroxyls are essential for LXRα agonism . Protective strategies include:

-

Acetylation : Transient protection using acetic anhydride during Cu-catalyzed steps prevents oxidation .

-

Selective Deprotection : Hydrolysis with K₂CO₃/MeOH restores phenolic groups without side reactions .

Thermal Stability : Phenolic resins analogous to riccardiphenol derivatives degrade in three stages:

-

Dehydration (150–250°C): Loss of bound water.

-

Resin Decomposition (250–450°C): Cleavage of methylene bridges.

-

Carbonization (>450°C): Formation of graphite-like structures .

One-Pot Tandem Coupling Strategies

A formal synthesis of riccardin C via a five-step, one-pot sequence highlights resource-efficient methodologies :

-

Sonogashira Coupling : Connects aryl halides to terminal alkynes.

-

Suzuki Coupling : Forms biaryl linkages.

-

Diimide Reduction : Saturates alkynes to cis-alkenes.

-

Acid Deprotection : Removes tert-butyl groups.

Advantages :

Q & A

Basic Research Questions

Q. What are the key steps to formulate a hypothesis-driven research question for studying riccardiphenol C’s biological activity?

- Methodological Answer :

Conduct a systematic literature review to identify gaps in existing studies (e.g., inconsistent bioactivity reports or unexplored mechanisms) .

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope . For example:

- Novelty: Investigate this compound’s interaction with understudied enzyme pathways.

- Feasibility: Assess resource availability for in vitro assays.

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure the question . Example:

-

Population: Cancer cell lines (e.g., HeLa); Intervention: this compound at varying concentrations; Comparison: Untreated controls; Outcome: Apoptosis markers (e.g., caspase-3 activation).

- Data Table Example :

| Study | Cell Line | Concentration (µM) | Apoptosis Rate (%) | Gap Identified |

|---|---|---|---|---|

| Smith et al. (2023) | HeLa | 10 | 35% | No dose-response analysis |

| Jones et al. (2024) | MCF-7 | 20 | 50% | Mechanism unclear |

Q. How can researchers ensure the reliability of spectroscopic data when characterizing this compound?

- Methodological Answer :

Calibration : Use certified reference materials (e.g., NMR solvents with known purity) to calibrate instruments .

Replication : Perform triplicate measurements and calculate standard deviations to assess variability .

Statistical Validation : Apply ANOVA or t-tests to compare results across experimental batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.